Propanoic acid, 2-bromo-, methyl ester, (S)- Propanoic acid, 2-bromo-, methyl ester, (S)-
Brand Name: Vulcanchem
CAS No.: 62076-23-7
VCID: VC8182382
InChI: InChI=1S/C4H7BrO2/c1-3(5)4(6)7-2/h3H,1-2H3/t3-/m0/s1
SMILES: CC(C(=O)OC)Br
Molecular Formula: C4H7BrO2
Molecular Weight: 167 g/mol

Propanoic acid, 2-bromo-, methyl ester, (S)-

CAS No.: 62076-23-7

Cat. No.: VC8182382

Molecular Formula: C4H7BrO2

Molecular Weight: 167 g/mol

* For research use only. Not for human or veterinary use.

Propanoic acid, 2-bromo-, methyl ester, (S)- - 62076-23-7

Specification

CAS No. 62076-23-7
Molecular Formula C4H7BrO2
Molecular Weight 167 g/mol
IUPAC Name methyl (2S)-2-bromopropanoate
Standard InChI InChI=1S/C4H7BrO2/c1-3(5)4(6)7-2/h3H,1-2H3/t3-/m0/s1
Standard InChI Key ACEONLNNWKIPTM-VKHMYHEASA-N
Isomeric SMILES C[C@@H](C(=O)OC)Br
SMILES CC(C(=O)OC)Br
Canonical SMILES CC(C(=O)OC)Br

Introduction

Chemical and Physical Properties

Structural and Molecular Characteristics

Propanoic acid, 2-bromo-, methyl ester, (S)-, possesses a stereocenter at the second carbon of the propionate chain, conferring chirality. The bromine atom at this position enhances electrophilicity, facilitating nucleophilic substitution reactions. Key structural identifiers include:

  • IUPAC Name: Methyl (2S)-2-bromopropanoate

  • Canonical SMILES: CC@@HBr

  • InChI Key: ACEONLNNWKIPTM-VKHMYHEASA-N

The compound’s chirality is critical for its role in asymmetric synthesis, where it directs the formation of enantiomerically pure products.

Physicochemical Data

The compound exhibits distinct physical properties essential for laboratory handling and industrial processing:

PropertyValueConditionsSource
Melting Point177–180 °CIn water
Boiling Point51 °C19 mmHg
Density1.497 g/mL25 °C
Refractive IndexNot reported
Flash Point125 °F (51.7 °C)Closed cup
Solubility in WaterImmiscible25 °C

The low water solubility and relatively high density suggest preferential use in non-aqueous reaction media. The flash point indicates flammability under specific conditions, necessitating careful storage .

Synthesis and Production

Laboratory-Scale Synthesis

Two primary methods dominate laboratory synthesis:

Esterification of 2-Bromopropanoic Acid
2-Bromopropanoic acid reacts with methanol under acidic catalysis (e.g., H₂SO₄) via Fischer esterification. The reaction proceeds under reflux, yielding the ester after aqueous workup and purification by distillation:
2-Bromopropanoic acid + CH₃OHH⁺(S)-methyl 2-bromopropionate + H₂O\text{2-Bromopropanoic acid + CH₃OH} \xrightarrow{\text{H⁺}} \text{(S)-methyl 2-bromopropionate + H₂O}

Bromination of Methyl Propanoate
Methyl propanoate undergoes radical bromination using bromine (Br₂) and a radical initiator like azobisisobutyronitrile (AIBN). This method selectively brominates the α-position, though racemic mixtures may form without chiral auxiliaries.

Industrial Production

Industrial processes prioritize scalability and enantiomeric purity. Continuous flow reactors enable efficient esterification, while advanced separation techniques (e.g., chiral chromatography or crystallization) isolate the (S)-enantiomer. Catalytic asymmetric synthesis, employing chiral catalysts, is increasingly adopted to enhance yield and reduce waste.

Reactivity and Chemical Transformations

Nucleophilic Substitution

The bromine atom’s electrophilicity renders the compound susceptible to nucleophilic attack. Common reactions include:

  • Hydroxide Substitution: Reaction with NaOH yields methyl 2-hydroxypropanoate, a precursor to lactic acid derivatives.

  • Ammonolysis: Treatment with ammonia produces 2-aminopropanoate esters, intermediates in peptide synthesis.

Reduction and Hydrolysis

  • Reduction: Lithium aluminum hydride (LiAlH₄) reduces the ester to (S)-2-bromopropanol, a building block for chiral alcohols.

  • Hydrolysis: Acidic or basic conditions cleave the ester bond, yielding 2-bromopropanoic acid and methanol. This reaction is pivotal for recycling intermediates in synthetic pathways.

Applications in Research and Industry

Pharmaceutical Intermediates

The compound’s chirality makes it invaluable for synthesizing enantiopure drugs. For example, it serves as a precursor to nonsteroidal anti-inflammatory drugs (NSAIDs) and β-lactam antibiotics. Its use in Mitsunobu reactions facilitates stereoselective carbon-oxygen bond formation .

Agrochemical Synthesis

In agrochemistry, (S)-methyl 2-bromopropionate aids in producing chiral pesticides and herbicides. Its incorporation into pyrethroid analogs enhances insecticidal activity while minimizing environmental persistence.

Asymmetric Catalysis

The compound acts as a chiral auxiliary in catalytic asymmetric reactions, enabling the synthesis of terpenes and alkaloids with high enantiomeric excess. Its utility in Sharpless epoxidation and Heck coupling reactions has been documented .

Biological Activity and Toxicology

Biochemical Interactions

The bromine atom’s electrophilicity allows covalent modification of biological nucleophiles (e.g., cysteine residues in enzymes). This reactivity underpins its role as an enzyme inhibitor in biochemical assays, though detailed mechanistic studies remain limited.

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